Product packaging for 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole(Cat. No.:CAS No. 1257637-81-2)

4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B3046549
CAS No.: 1257637-81-2
M. Wt: 201.06
InChI Key: IKXRKZYTKXYDNI-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole (CAS 1257637-81-2) is a high-purity chemical reagent with the molecular formula C7H9BrN2 and a molecular weight of 201.06 . This organic building block is characterized by its pyrazole core functionalized with a bromo substituent, a cyclopropyl group, and a methyl group, making it a valuable intermediate in various research fields . Pyrazole derivatives are of significant interest in scientific research due to their broad spectrum of biological activities and interesting coordination properties . They are frequently employed in medicinal chemistry for the synthesis of compounds with potential pharmacological properties and are also important ligands in the development of metal-organic frameworks (MOFs) and coordination polymers . The specific substitution pattern on this pyrazole core makes it a versatile scaffold for further chemical modification and exploration in these areas. This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B3046549 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole CAS No. 1257637-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-cyclopropyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7(5-2-3-5)6(8)4-9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXRKZYTKXYDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268501
Record name 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257637-81-2
Record name 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257637-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Bromo 5 Cyclopropyl 1 Methyl 1h Pyrazole and Its Analogues

Historical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several reliable methods developed over more than a century of research. These approaches offer access to a wide array of substituted pyrazoles, catering to the diverse needs of synthetic chemists.

Cyclocondensation Reactions of Hydrazines with Carbonyl Systems or α,β-Unsaturated Carbonyls

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, a reaction first reported by Knorr in 1883. mdpi.com This approach involves the reaction of a hydrazine, acting as a binucleophile, with a 1,3-dielectrophilic species. mdpi.comnih.govbeilstein-journals.org

The reaction between a hydrazine and a 1,3-diketone can potentially yield two regioisomeric pyrazoles, depending on which carbonyl group undergoes the initial nucleophilic attack. mdpi.com However, the regioselectivity can often be controlled by the choice of reactants and reaction conditions. For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in N,N-dimethylacetamide under acidic conditions affords the corresponding pyrazoles with good yields and high regioselectivity. nih.gov

Similarly, α,β-unsaturated ketones and aldehydes can serve as precursors to the pyrazole ring. mdpi.comnih.gov The reaction with hydrazines typically proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. beilstein-journals.orgnih.gov The use of α,β-unsaturated carbonyls with a leaving group at the β-position can lead directly to the pyrazole product via an addition-elimination mechanism. mdpi.com

Reactant 1Reactant 2ConditionsProductRef
Hydrazine derivatives1,3-Dicarbonyl compoundsAcidic or basic catalysisPolysubstituted pyrazoles mdpi.com
Hydrazine derivativesα,β-Unsaturated ketonesOxidation or eliminationPyrazoles nih.gov
Arylhydrazines4,4,4-trifluoro-1-arylbutan-1,3-diketonesN,N-dimethylacetamide, acidRegioselective pyrazoles nih.gov

Dipolar Cycloaddition Reactions for Pyrazole Synthesis

The [3+2] dipolar cycloaddition reaction is another powerful and versatile tool for the construction of the pyrazole ring. mdpi.com This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene. nih.govrsc.org The regioselectivity of this reaction is a key consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile.

Nitrile imines, often generated in situ from the corresponding hydrazonoyl halides, react with alkynes to afford 1,3,5-trisubstituted pyrazoles. nih.govrsc.org The use of alkyne surrogates, such as α-bromoalkenes, has been shown to provide a facile and regioselective route to tetrasubstituted pyrazoles. nih.gov In this case, the initial cycloaddition forms a bromopyrazoline intermediate, which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov

Diazo compounds also serve as effective 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes provides a direct route to 3,4,5-trisubstituted pyrazoles. The regiochemical outcome of these cycloadditions can often be predicted based on frontier molecular orbital theory.

1,3-DipoleDipolarophileProductRef
Nitrile iminesAlkynes1,3,5-Trisubstituted pyrazoles rsc.org
Nitrile iminesα-BromoalkenesTetrasubstituted pyrazoles nih.gov
DiazoalkanesAlkynes/AlkenesSubstituted pyrazoles researchgate.net

Transition Metal-Catalyzed Syntheses of Pyrazole Scaffolds

In recent years, transition metal catalysis has emerged as a valuable strategy for the synthesis of pyrazoles, offering novel reaction pathways and improved efficiency. ias.ac.inrsc.org These methods often involve the functionalization of pre-existing pyrazole rings or the construction of the ring itself through catalytic cyclization reactions. researchgate.net

Copper-catalyzed reactions have been particularly prominent. For instance, a copper-catalyzed three-component reaction of enaminones, hydrazines, and aryl halides can produce 1,3-substituted pyrazoles. nih.gov Mechanistic studies suggest that this domino reaction proceeds through the initial formation of a 3-substituted pyrazole via cyclization, followed by an Ullmann-type coupling with the aryl halide. nih.gov

Palladium-catalyzed cross-coupling reactions, while not forming the pyrazole ring itself, are instrumental in the synthesis of highly functionalized pyrazole derivatives from pre-halogenated precursors. researchgate.net Furthermore, transition metal-containing ionic liquids have been explored as efficient and reusable catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in

Regioselective Bromination Protocols for Pyrazole Nuclei at the C4 Position

Once the pyrazole ring is constructed, the introduction of a bromine atom at a specific position is often a necessary step for further functionalization or to achieve the desired biological activity. The C4 position of the pyrazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic substitution. researchgate.net

Direct Halogenation Methods (e.g., using Br₂ or N-Bromosuccinimide)

Direct bromination using elemental bromine (Br₂) or N-bromosuccinimide (NBS) is the most common method for introducing a bromine atom at the C4 position of the pyrazole ring. researchgate.net The reaction of pyrazoles with NBS in solvents like carbon tetrachloride or water can provide 4-halopyrazoles in excellent yields under mild conditions, often without the need for a catalyst. researchgate.net

The choice of brominating agent and reaction conditions can be crucial for achieving high regioselectivity and avoiding the formation of polybrominated products. For instance, photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones with NBS has been shown to be a highly efficient method, with the product distribution being dependent on the reaction time and the nature of the N-substituent. nih.gov In some cases, the use of a catalyst, such as a lactic acid derivative, can enhance the reactivity of NBS for aromatic bromination through halogen bonding interactions. nsf.gov

SubstrateBrominating AgentConditionsProductRef
PyrazolesN-Bromosuccinimide (NBS)CCl₄ or H₂O4-Halopyrazoles researchgate.net
3-Aryl-1H-pyrazol-5-aminesN-Bromosuccinimide (NBS)DMSO, room temperature4-Bromo-3-aryl-1H-pyrazol-5-amines beilstein-archives.org
N-substituted 3-methyl-2-pyrazolin-5-oneN-Bromosuccinimide (NBS)Chloroform, photolysis4-Bromo and 4,4-dibromo derivatives nih.gov

Facile Bromination in Coordinated Pyrazole Ligands

The coordination of a pyrazole to a metal center can significantly influence its reactivity towards electrophilic substitution. In some cases, coordination can facilitate bromination at the C4 position. For example, electrophilic substitution of coordinated pyrazole in a Co(NH₃)₅³⁺ complex appears to be facilitated compared to the free pyrazole. researchgate.net This enhancement is attributed to both the electronic properties of the metal complex and the inability of the coordinated pyrazole to form the deactivated pyrazolium (B1228807) cation. researchgate.net

More recently, it has been demonstrated that CuBr₂ can act as a brominating agent for a pyrazole-based ligand during the synthesis of copper(II) coordination compounds. dnu.dp.ua In this process, a portion of the 3,5-dimethylpyrazole (B48361) ligands becomes brominated at the 4th position during the complex formation. dnu.dp.ua

Introduction of Cyclopropyl (B3062369) and Methyl Moieties via Derivatization Reactions

The construction of the 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole scaffold can be approached by forming the pyrazole ring first, followed by the introduction of the desired substituents, or by using building blocks that already contain these moieties. This section focuses on the derivatization of a pre-formed pyrazole ring.

The final step in the synthesis of this compound often involves the N-methylation of a 4-bromo-5-cyclopropyl-1H-pyrazole intermediate. N-alkylation of pyrazoles is a well-established transformation, typically proceeding via the deprotonation of the pyrazole NH group with a base, followed by quenching with an alkylating agent.

A common method for N-alkylation involves the use of an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). For the synthesis of a related compound, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole, 4-bromo-1H-pyrazole is treated with (bromomethyl)cyclopropane (B137280) and K₂CO₃ in DMF. A similar strategy can be envisioned for the N-methylation of 4-bromo-5-cyclopropyl-1H-pyrazole, where methyl iodide or dimethyl sulfate (B86663) would serve as the methyl source.

The regioselectivity of N-alkylation can be a concern for unsymmetrically substituted pyrazoles, potentially yielding a mixture of N1 and N2 isomers. However, the steric hindrance imposed by the C5-cyclopropyl group is expected to direct the alkylation predominantly to the N1 position.

Reagent SystemSubstrateProductNotes
(bromomethyl)cyclopropane / K₂CO₃4-bromo-1H-pyrazole4-bromo-1-(cyclopropylmethyl)-1H-pyrazoleDemonstrates the feasibility of using K₂CO₃ for N-alkylation of brominated pyrazoles.
Methyl Iodide / Base4-bromo-5-cyclopropyl-1H-pyrazoleThis compoundA plausible route for the final methylation step.

The introduction of a cyclopropyl group at a specific carbon atom of the pyrazole ring via C-alkylation or cyclopropylation of a pre-formed pyrazole is a more challenging transformation. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. Therefore, direct cyclopropylation at C5 of a 4-bromopyrazole is not a straightforward approach.

A more viable strategy involves constructing the pyrazole ring using a starting material that already contains the cyclopropyl moiety. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a powerful method for this purpose. youtube.com By utilizing a 1,3-dicarbonyl compound bearing a cyclopropyl group, the C5-cyclopropylpyrazole scaffold can be readily assembled. For instance, the reaction of a cyclopropyl-substituted β-diketone with methylhydrazine would yield the desired 1-methyl-5-cyclopropyl-1H-pyrazole, which can then be subjected to bromination at the C4 position.

Advanced Synthetic Protocols and Efficiency Enhancements

To improve the efficiency, atom economy, and environmental footprint of pyrazole synthesis, several advanced protocols have been developed. These methods often reduce reaction times, simplify purification procedures, and allow for the construction of complex molecules in fewer steps.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for the synthesis of complex heterocyclic systems like pyrazoles. beilstein-journals.orgnih.gov MCRs offer significant advantages over traditional multi-step syntheses by reducing the number of synthetic and purification steps, thus saving time, energy, and resources. nih.gov

A common MCR approach to pyrazoles involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. nih.gov To synthesize a 5-cyclopropylpyrazole derivative via an MCR, a cyclopropyl-containing 1,3-dicarbonyl compound could be employed as one of the key starting materials. The reaction of a cyclopropyl β-ketoester, an aldehyde, and methylhydrazine, for example, could potentially lead to the formation of a highly substituted 5-cyclopropyl-1-methyl-1H-pyrazole in a single step. The versatility of MCRs allows for the incorporation of diverse substituents, making it a powerful tool for generating libraries of pyrazole analogues. mdpi.com

Reaction TypeReactantsProductKey Advantage
Three-component1,3-Diketone, Hydrazine, AldehydeHighly substituted pyrazoleHigh atom economy and step efficiency. nih.gov
Four-componentβ-Ketoester, Hydrazine, Aldehyde, MalononitrilePyrano[2,3-c]pyrazoleRapid construction of fused heterocyclic systems. nih.gov

Microwave and ultrasound irradiation have emerged as powerful non-conventional energy sources for accelerating organic reactions. dergipark.org.trrsc.org These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced regioselectivity compared to conventional heating methods. dergipark.org.tr

Microwave-assisted synthesis has been successfully applied to various steps in pyrazole synthesis, including the initial cyclocondensation and subsequent derivatization reactions like N-alkylation. mdpi.com For instance, the synthesis of pyrazoles from chalcones and hydrazines can be significantly expedited under microwave irradiation. rsc.org The N-methylation of a 4-bromo-5-cyclopropyl-1H-pyrazole intermediate could also be efficiently carried out using microwave heating, potentially reducing the reaction time from hours to minutes.

Ultrasound-assisted synthesis, which utilizes the phenomenon of acoustic cavitation, can also promote the formation of pyrazoles. It is particularly useful for reactions that are sensitive to high temperatures.

Energy SourceApplication in Pyrazole SynthesisAdvantages
MicrowaveCyclocondensation, N-alkylation, MCRsReduced reaction times, higher yields, improved selectivity. dergipark.org.trrsc.org
UltrasoundCyclocondensationMilder reaction conditions, enhanced reaction rates.

One-pot syntheses, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant improvements in efficiency and sustainability. nih.gov In the context of pyrazole synthesis, a common one-pot procedure involves the condensation of an α,β-unsaturated ketone with a hydrazine to form a pyrazoline, which is then oxidized in situ to the corresponding pyrazole. nih.gov

This strategy can be adapted for the synthesis of 5-cyclopropylpyrazoles by starting with a cyclopropyl-substituted α,β-unsaturated ketone. The condensation with methylhydrazine would yield a 5-cyclopropyl-1-methyl-pyrazoline, which can be oxidized to the desired pyrazole using a variety of oxidizing agents, such as bromine or air. The entire sequence can be performed in a single reaction vessel, simplifying the experimental procedure and minimizing waste. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Cyclopropyl 1 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus (Beyond Halogenation)

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. In the case of 1-substituted pyrazoles, the C4 position is the most activated site for such reactions. scribd.com However, in 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, this position is already occupied by a bromine atom. Consequently, electrophilic attack is directed elsewhere, though it generally requires more forcing conditions compared to unsubstituted pyrazoles.

Common electrophilic substitution reactions include nitration and sulfonation.

Nitration: The introduction of a nitro group (–NO2) onto a pyrazole ring is typically achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). scribd.commasterorganicchemistry.com For a 4-halopyrazole, nitration can sometimes lead to the replacement of the halogen (ipso-substitution) or substitution at another available position, such as C3, if conditions are harsh enough. rsc.org For instance, the nitration of 4-bromo-3-methyl-1,5-diphenylpyrazole can result in the introduction of a nitro group at the 4-position of the pyrazole nucleus under forcing conditions, sometimes replacing the bromine. rsc.org

Sulfonation: This reaction involves treating the pyrazole with fuming sulfuric acid (H2SO4/SO3) or chlorosulfuric acid to install a sulfonic acid group (–SO3H). masterorganicchemistry.comrsc.org Similar to nitration, the reaction on a 4-substituted pyrazole would require specific conditions to proceed at other positions on the heterocyclic ring. For example, 1-phenylpyrazole (B75819) is sulfonated at the 4-position of the pyrazole nucleus using chlorosulfuric acid. rsc.org

Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is another key electrophilic substitution. This reaction typically uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. youtube.commdpi.com The Vilsmeier-Haack reaction can also be used for formylation (introduction of a -CHO group) at the C4 position of pyrazoles. nih.gov Given the substitution pattern of the target molecule, acylation would likely be challenging at the pyrazole core.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Potential Product Notes
Nitration HNO₃ / H₂SO₄ 4-Bromo-5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole Substitution at C3 is possible under forcing conditions. rsc.org
Sulfonation Fuming H₂SO₄ (oleum) This compound-3-sulfonic acid Reaction occurs at the C4 position in unsubstituted 1-alkylpyrazoles. rsc.org
Acylation RCOCl / AlCl₃ 3-Acyl-4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole Generally difficult on the occupied 4-position.

Nucleophilic Substitution Reactions and Halogen-Metal Exchange Processes

The bromine atom at the C4 position is a key site for reactivity, primarily through halogen-metal exchange. This process transforms the electrophilic C-Br bond into a nucleophilic carbon-metal bond, which can then react with a wide range of electrophiles.

Halogen-Metal Exchange: This is a fundamental reaction in organometallic chemistry used to prepare organometallic reagents from organic halides. wikipedia.org The reaction of 4-bromopyrazoles with strong bases like organolithium reagents (e.g., n-butyllithium, n-BuLi) at low temperatures results in a rapid bromine-lithium exchange. wikipedia.orgcdnsciencepub.com This generates a 4-lithiated pyrazole intermediate. This method is highly efficient for creating a nucleophilic center on the pyrazole ring without affecting other functional groups under controlled conditions. rsc.orgacs.orgnih.gov The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Grignard Reagent Formation: An alternative to lithiation is the formation of a Grignard reagent via halogen-magnesium exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.govnih.gov Combining i-PrMgCl with n-BuLi can be particularly effective for bromoheterocycles, even those with acidic protons, and can be performed under non-cryogenic conditions. nih.govnih.govresearchgate.net

The resulting organometallic intermediate is a powerful synthetic tool. It can be quenched with various electrophiles to introduce a wide array of substituents at the C4 position.

Table 2: Halogen-Metal Exchange and Subsequent Reactions

Step 1: Reagent Intermediate Step 2: Electrophile (E+) Product (after quenching)
n-BuLi 4-Lithio-5-cyclopropyl-1-methyl-1H-pyrazole CO₂ 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
n-BuLi 4-Lithio-5-cyclopropyl-1-methyl-1H-pyrazole DMF (Dimethylformamide) 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
i-PrMgCl / n-BuLi 4-Magnesated pyrazole species R-CHO (Aldehyde) (5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)(R)methanol
n-BuLi 4-Lithio-5-cyclopropyl-1-methyl-1H-pyrazole B(OR)₃ 5-Cyclopropyl-1-methyl-1H-pyrazol-4-ylboronic acid ester

Cycloaddition and Rearrangement Pathways of Substituted Pyrazoles

While the aromatic pyrazole ring itself is generally not a reactive participant in cycloaddition reactions, the substituents on the ring or the pyrazole acting as a dipolarophile can engage in such transformations.

[3+2] Cycloaddition: The synthesis of the pyrazole ring itself is often achieved through a [3+2] cycloaddition (or cyclocondensation) reaction. acs.orgnih.govnih.gov For an existing pyrazole like this compound, participation in further cycloadditions would typically involve appended functional groups that contain unsaturation. For instance, if the cyclopropyl (B3062369) group were replaced by a vinyl group, it could readily participate in 1,3-dipolar cycloadditions. mdpi.comnih.gov

Rearrangement Reactions: Certain substituted pyrazoles can undergo rearrangement reactions, often under thermal or photochemical conditions, or through reactive intermediates. An example is the rearrangement of pyrazole nitrenes, which can be generated from azidopyrazoles. mdpi.com These highly reactive intermediates can lead to ring contraction or other complex structural reorganizations. However, such pathways are specific to pyrazoles bearing particular functional groups (like an azide) and are not a general feature of the this compound structure itself.

Functional Group Interconversions Involving the Bromine and Cyclopropyl Substituents

The bromine and cyclopropyl groups are key handles for further molecular elaboration through various functional group interconversions. ub.eduvanderbilt.eduimperial.ac.ukcompoundchem.com

Reactions of the Bromine Substituent: The C-Br bond is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The organometallic species generated via halogen-metal exchange (as described in 3.2) can be used in reactions like:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂).

Negishi Coupling: Reaction with an organozinc reagent (R-ZnX). nih.gov

Stille Coupling: Reaction with an organotin reagent (R-SnR'₃). These reactions are powerful methods for introducing aryl, heteroaryl, or alkyl groups at the C4 position.

Reactions of the Cyclopropyl Substituent: The cyclopropyl group is more than just a steric placeholder; its strained ring system imparts unique electronic properties and reactivity.

Ring Opening/Rearrangement: In donor-acceptor (D-A) cyclopropanes, the ring can undergo cleavage and participate in cycloaddition reactions. acs.org The cyclopropyl group can act as a donor, enabling [3+n] cycloadditions with various partners. acs.org The reactivity is highly dependent on the other substituents on the cyclopropane (B1198618) ring itself.

Cloke-Wilson Rearrangement: Activated cyclopropanes can undergo rearrangement to form five-membered heterocycles. researchgate.net This typically requires the cyclopropane to be substituted with activating groups.

Table 3: Functional Group Interconversions

Substituent Reaction Type Reagents Resulting Functional Group/Structure
Bromine Suzuki Coupling R-B(OH)₂, Pd catalyst, base 4-R-5-cyclopropyl-1-methyl-1H-pyrazole
Bromine Negishi Coupling R-ZnX, Pd catalyst 4-R-5-cyclopropyl-1-methyl-1H-pyrazole
Bromine Buchwald-Hartwig Amination R₂NH, Pd catalyst, base 4-(R₂N)-5-cyclopropyl-1-methyl-1H-pyrazole
Cyclopropyl Ring-opening/Cycloaddition Lewis Acid / Dipolarophile Formation of larger ring systems acs.org

Structural Elucidation and Spectroscopic Characterization of 4 Bromo 5 Cyclopropyl 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, ¹H NMR spectroscopy would be utilized to identify and assign the signals corresponding to the different proton environments. This includes the methyl group protons attached to the pyrazole (B372694) nitrogen, the single proton on the pyrazole ring, and the protons of the cyclopropyl (B3062369) group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus helping to establish the connectivity of the molecular fragments.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atoms of the pyrazole ring, the cyclopropyl group, and the methyl group would resonate at characteristic frequencies.

Despite a thorough search of available scientific literature, specific, experimentally determined ¹H NMR and ¹³C NMR data for this compound could not be located in the public domain.

Table 1: Expected ¹H NMR and ¹³C NMR Data for this compound (Hypothetical)

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
N-CH₃ Data not available Data not available
Pyrazole-H Data not available Data not available
Cyclopropyl-CH Data not available Data not available
Cyclopropyl-CH₂ Data not available Data not available

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an exact molecular formula.

For this compound, HRMS would be employed to confirm its elemental composition (C₇H₉BrN₂). The experimentally determined accurate mass would be compared to the theoretically calculated mass, and a close match would provide strong evidence for the proposed molecular formula. Furthermore, the isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

In addition to determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By subjecting the molecule to ionization, it can break apart into smaller, charged fragments. The masses of these fragments can be measured and analyzed to deduce the structure of the parent molecule.

Specific HRMS data, including accurate mass measurements and fragmentation analysis for this compound, are not publicly available in the reviewed literature.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are dependent on the bond strengths and masses of the constituent atoms, making these methods excellent for identifying functional groups.

In the analysis of this compound, IR and Raman spectroscopy would be used to identify characteristic vibrational frequencies. For instance, C-H stretching vibrations of the methyl and cyclopropyl groups, as well as the pyrazole ring, would be expected in specific regions of the spectrum. The C=N and C=C stretching vibrations within the pyrazole ring would also give rise to characteristic absorption bands. The C-Br stretching frequency would likely appear in the fingerprint region of the spectrum.

While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. Together, they provide a more complete picture of the vibrational modes.

A search of scientific databases did not yield any published experimental IR or Raman spectra for this compound.

Table 3: Expected Vibrational Modes for this compound

Functional Group Expected Vibrational Frequency (cm⁻¹)
C-H stretch (aromatic/aliphatic) Data not available
C=N stretch (pyrazole ring) Data not available
C=C stretch (pyrazole ring) Data not available

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the pyrazole ring, the bromine atom, the cyclopropyl group, and the methyl group. Furthermore, it would reveal the conformation of the cyclopropyl group relative to the pyrazole ring and provide information about the intermolecular interactions and packing of the molecules in the crystal lattice.

Despite the power of this technique, no published crystal structure data for this compound could be found in the Cambridge Structural Database or other publicly accessible resources.

Table 4: Crystallographic Data for this compound (Hypothetical)

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Z Data not available

Theoretical and Computational Investigations of 4 Bromo 5 Cyclopropyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the properties of molecular systems. researchgate.net These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to determine the electronic structure and energy of a molecule. For a molecule like 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to provide a balance between computational cost and accuracy for geometry optimization, energy calculations, and the prediction of various molecular properties. mdpi.comresearchgate.net

The pyrazole (B372694) core is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms and six delocalized π-electrons, conforming to Hückel's rule. rrbdavc.orgijraset.com This aromaticity is a key determinant of its stability and chemical reactivity. ijraset.compurkh.com In this compound, the pyrazole ring's aromatic character is maintained. The substituents—a bromine atom, a cyclopropyl (B3062369) group, and a methyl group on a nitrogen atom—modulate the electronic distribution within this aromatic system.

Aromaticity can be quantified using several computational indices. The Nucleus-Independent Chemical Shift (NICS) is a common method, where a negative value at the center of the ring indicates aromatic character. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of π-electron delocalization.

Table 1: Illustrative Calculated Aromaticity Indices for the Pyrazole Ring This table presents hypothetical but representative data based on typical calculations for substituted pyrazoles.

Aromaticity IndexCalculated ValueInterpretation
NICS(0)-11.2 ppmStrongly aromatic character
NICS(1)-9.8 ppmAromaticity persists 1 Å above the ring plane
HOMA0.85High degree of aromaticity (values closer to 1 indicate higher aromaticity)

Tautomerism is a critical feature of many pyrazole compounds, involving the migration of a proton between the two nitrogen atoms. rrbdavc.orgnih.gov However, in this compound, the presence of a methyl group on the N1 nitrogen atom precludes this annular tautomerism, "fixing" the molecule in the 1H-pyrazole form. nih.gov

Therefore, conformational analysis for this molecule primarily concerns the rotation of the cyclopropyl group relative to the plane of the pyrazole ring. Due to potential steric interactions with the adjacent bromine atom and the N-methyl group, certain rotational conformations will be energetically favored. Computational potential energy surface (PES) scans, where the dihedral angle between the cyclopropyl ring and the pyrazole ring is systematically varied, can identify the global minimum energy conformation and any rotational barriers. These studies would likely reveal that a "bisected" or a "perpendicular" conformation is the most stable, minimizing steric hindrance.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. walisongo.ac.idpreprints.org The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the pyridine-like nitrogen atom (N2), which has a lone pair of electrons in the plane of the ring, making it the most significant site for protonation or coordination to Lewis acids. imperial.ac.ukacu.edu.in

Positive Potential: A region of positive potential, known as a σ-hole, is anticipated on the bromine atom along the axis of the C-Br bond. preprints.org This makes the bromine atom a potential halogen bond donor.

Neutral/Slightly Negative Potential: The regions around the cyclopropyl and methyl groups, being largely nonpolar, would exhibit near-neutral potential.

Frontier Molecular Orbital (FMO) theory is instrumental in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acu.edu.in

A DFT calculation for this compound would reveal the spatial distribution and energies of these orbitals.

HOMO: The HOMO would likely be distributed primarily over the electron-rich pyrazole ring, indicating that the ring is the primary site of electron donation in reactions with electrophiles.

LUMO: The LUMO is expected to have significant contributions from the C4-Br bond, suggesting that nucleophilic attack might lead to the displacement of the bromide ion.

Energy Gap: A relatively large HOMO-LUMO gap would suggest high kinetic stability.

Table 2: Representative Frontier Molecular Orbital Data This table provides example data from a DFT calculation to illustrate FMO analysis.

OrbitalEnergy (eV)Primary LocationImplication for Reactivity
HOMO-6.8 eVPyrazole ring π-systemSite of electrophilic attack
LUMO-1.5 eVPyrazole C4 and Bromine atomSite of nucleophilic attack
HOMO-LUMO Gap5.3 eVN/AIndicates high chemical stability

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing the energies of reactants, intermediates, transition states, and products along a reaction pathway. For this compound, one could investigate several potential reactions, such as further electrophilic substitution or transition-metal-catalyzed cross-coupling reactions at the C-Br bond. researchgate.netelsevierpure.com

For instance, studying a Suzuki coupling reaction would involve modeling the oxidative addition of a palladium catalyst to the C-Br bond. DFT calculations can be used to locate the transition state for this key step. mdpi.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Vibrational frequency calculations are crucial to confirm the nature of the stationary points: a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

In Silico Prediction of Molecular Properties Relevant to Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. ej-chem.orgresearchgate.net In silico methods are used to calculate a wide range of molecular descriptors that quantify various aspects of a molecule's structure and properties. These descriptors can then be used to build predictive QSAR models. ijsdr.orgej-chem.org

For this compound, a variety of descriptors can be calculated to build a profile for its potential use in SAR studies for drug discovery. mdpi.comresearchgate.net These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment, polarizability, and orbital energies (HOMO/LUMO), which describe the electronic distribution and reactivity.

Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Lipophilicity Descriptors: Such as the calculated logarithm of the partition coefficient (logP), which predicts how the compound will distribute between aqueous and lipid phases.

These calculated properties are fundamental for predicting a compound's pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov

Table 3: Selected In Silico Predicted Molecular Descriptors for SAR This table shows a selection of commonly calculated descriptors used in QSAR and drug discovery.

Descriptor ClassDescriptor NameCalculated ValueRelevance
StericMolecular Weight201.06 g/molGeneral size, related to Lipinski's Rule of Five
LipophilicityCalculated logP (ClogP)2.5Membrane permeability and solubility
ElectronicDipole Moment2.1 DMolecular polarity and interactions
TopologicalTopological Polar Surface Area (TPSA)20.1 ŲPredicts transport properties (e.g., blood-brain barrier penetration)
CountingHydrogen Bond Donors0Interaction with biological targets
CountingHydrogen Bond Acceptors1 (N2 atom)Interaction with biological targets

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials and Safety Profiles

Structure-Activity Relationship (SAR) Studies of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For pyrazole (B372694) derivatives, SAR analyses have demonstrated that the nature and position of substituents on the heterocyclic ring profoundly influence their potency and selectivity. nih.govnih.gov The pyrazole scaffold is considered a versatile pharmacophore, and its derivatives have been extensively explored, particularly as fungicides and kinase inhibitors. acs.orgnih.gov

The presence of a halogen, specifically bromine at the C-4 position of the pyrazole ring, plays a significant role in the molecule's bioactivity. Halogenation, in general, can alter a molecule's lipophilicity, electronic properties, and metabolic stability. The bromine atom in pyrazole derivatives has been shown to enhance their ability to disrupt microbial cell membranes, contributing to increased antimicrobial efficacy. The tautomerism and structural characteristics of 4-bromo substituted pyrazoles are crucial factors that influence their interaction with biological targets. researchgate.net Studies on nitrofuran-containing pyrazole derivatives indicated that a compound featuring a bromine atom at the 5-position of the pyrazole ring exhibited the highest antibacterial and antifungal activity among the tested series. nih.gov This suggests that the position and presence of the bromine atom are key determinants of the compound's biological function.

The cyclopropyl (B3062369) and methyl groups attached to the pyrazole ring are critical for modulating the compound's physicochemical properties and its interaction with biological targets.

The cyclopropyl group is a valuable substituent in medicinal chemistry, often referred to as a "bioisostere" of other small alkyl or unsaturated groups. Its inclusion can confer several advantageous properties to a drug molecule. researchgate.net The rigid, three-dimensional nature of the cyclopropyl ring can help to lock the molecule into a specific conformation that is favorable for binding to a target receptor or enzyme. researchgate.net This conformational restriction can lead to enhanced potency and selectivity. Furthermore, the cyclopropyl moiety can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the lipophilicity of the compound, thereby affecting its absorption, distribution, and transport properties. researchgate.net In studies of diaryl-pyrazole derivatives, the inclusion of cycloalkyl building blocks, such as cyclopropyl, was a key strategy in the synthesis and testing of compounds for receptor binding affinities. nih.gov

The N-methyl group at the 1-position of the pyrazole ring also has a significant impact. It eliminates the possibility of tautomerism that exists in N-unsubstituted pyrazoles, leading to a single, well-defined isomer. This can be crucial for consistent binding to a biological target. The methyl group's electron-donating nature influences the electronic environment of the pyrazole ring. The synthesis of 1-methyl pyrazoles often shows high regioselectivity because the nitrogen atom carrying the methyl group is more nucleophilic, which dictates the outcome of cyclization reactions. nih.gov This inherent chemical property influences the final structure and, consequently, its biological activity.

The interplay between these groups is exemplified in various pyrazole carboxamide fungicides, where specific alkyl and cycloalkyl groups are known to be crucial for high efficacy.

Table 1: Influence of Key Functional Groups on the Properties of Pyrazole Derivatives.
Functional GroupPositionObserved Influence on Bioactivity and PropertiesReference
BromineC4 / C5Enhances antimicrobial activity, potentially by disrupting cell membranes. Influences molecular conformation and electronic properties. researchgate.netnih.gov
Cyclopropyl-Increases potency and metabolic stability. Provides conformational rigidity for optimal target binding. Modulates lipophilicity. nih.govresearchgate.net
MethylN1Prevents tautomerism, leading to a single isomer. Influences the electronic character of the pyrazole ring. nih.gov

Exploration of Specific Biological Targets and Inhibition Mechanisms

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. mdpi.com Derivatives have been developed as inhibitors of numerous enzymes and receptors.

A significant number of pyrazole-based compounds, particularly pyrazole-4-carboxamides, have been developed as potent fungicides that target the enzyme succinate (B1194679) dehydrogenase (SDH). acs.orgnih.gov SDH, also known as Complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to the death of the fungal pathogen. researchgate.net

SAR studies of SDHI fungicides have shown that the pyrazole ring acts as a key polar moiety, or "pharmacophore," essential for binding to the enzyme's active site. acs.orgacs.org Molecular docking studies have revealed that these inhibitors bind in the ubiquinone-binding pocket (Q-site) of the SDH enzyme, preventing the natural substrate from accessing it. nih.govacs.org The specific substituents on the pyrazole ring, including halogen and alkyl groups, are crucial for optimizing this interaction and achieving high fungicidal activity. For instance, the design of novel pyrazole-carboxamides often involves modifying these groups to enhance binding affinity and, consequently, inhibitory potency against SDH from various fungal species like Rhizoctonia solani and Sclerotinia sclerotiorum. acs.orgnih.gov

Table 2: Examples of Fungicidal Activity of Pyrazole Carboxamide Derivatives Targeting Succinate Dehydrogenase.
Compound SeriesTarget FungusReported Activity (EC50 in µg/mL)Reference
Pyrazole-thiazole carboxamides (e.g., 6d)Rhizoctonia cerealis5.11 nih.govproquest.com
N-substitutedphenyl pyrazole-carboxamides (e.g., 5e)Rhizoctonia solani0.06 nih.gov
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solani0.37 mdpi.com
Pyrazole carboxylate derivative (15)Valsa mali0.32 mg/L acs.org

Beyond their role as fungicides, pyrazole derivatives are widely investigated as inhibitors of protein kinases. nih.gov Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core serves as an effective scaffold for designing selective kinase inhibitors.

For example, pyrazole-based compounds have been developed to target a range of kinases, including:

Checkpoint Kinase 1 (CHK1): A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives featuring a 1-methyl-1H-pyrazol-4-yl moiety were discovered as potent and selective CHK1 inhibitors, with potential applications in treating hematologic malignancies. nih.gov

Aurora Kinase A and Glycogen Synthase Kinase 3 (GSK3): A pyrazole-containing compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone, initially reported as an Aurora Kinase A inhibitor, was later found to also directly target and inhibit GSK3, demonstrating that a single pyrazole derivative can have multiple kinase targets. mdpi.com

PIM-1 Kinase: N-substituted derivatives of tetrabromo-1H-benzimidazole have been shown to inhibit PIM-1 kinase, a target in leukemia treatment, showcasing the versatility of halogenated heterocyclic compounds in kinase inhibition. mdpi.com

The ability of the pyrazole scaffold to be readily functionalized allows for the fine-tuning of interactions within the ATP-binding pocket of different kinases, enabling the development of both broad-spectrum and highly selective inhibitors. nih.gov

In Vitro Biological Evaluation Methodologies

The assessment of the biological activity of pyrazole derivatives like this compound relies on a variety of standardized in vitro assays. nih.govmdpi.com These methods are crucial for initial screening, determining potency, and elucidating the mechanism of action.

For evaluating antifungal properties, the mycelium growth inhibition method is commonly employed. acs.orgmdpi.comnih.gov In this assay, the test compound is incorporated into a growth medium (e.g., potato dextrose agar) at various concentrations. The medium is then inoculated with the target pathogenic fungus. After an incubation period, the diameter of the fungal colony is measured and compared to a control group (without the compound) to calculate the percentage of growth inhibition. From this data, the EC₅₀ value (the concentration that inhibits growth by 50%) can be determined, providing a quantitative measure of the compound's antifungal potency. nih.gov

Another common technique is the agar-based disk diffusion method . researchgate.net Here, a petri dish containing agar (B569324) is uniformly seeded with the microorganism (bacterium or fungus). Paper disks impregnated with a known concentration of the test compound are placed on the agar surface. During incubation, the compound diffuses into the agar. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is measured to assess the compound's antimicrobial activity. researchgate.net

For enzyme inhibition studies, such as those targeting SDH or protein kinases, specific enzymatic assays are used. These assays measure the activity of the isolated enzyme in the presence of varying concentrations of the inhibitor compound, allowing for the calculation of an IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity). acs.org

Cell-Based Assays for Studying Biological Effects (e.g., Antifungal, Antibacterial, Anticancer Cell Lines)

The pyrazole scaffold is a common feature in many biologically active compounds, and its derivatives have been extensively studied in various cell-based assays to determine their potential as therapeutic agents. These assays have revealed significant antifungal, antibacterial, and anticancer properties in a range of pyrazole-containing molecules.

Antifungal Activity:

Research has shown that pyrazole derivatives can be effective against a variety of fungal pathogens. For instance, certain pyrazole derivatives have demonstrated notable fungicidal effects against the plant pathogen Corynespora cassiicola. nih.gov Similarly, isoxazolol pyrazole carboxylate has been found to inhibit the growth of Rhizoctonia solani, another significant plant pathogen. nih.gov In a comparative study, novel pyrazole-thiazole carboxamides were found to have more potent in vitro activity against R. cerealis than the commercial fungicide thifluzamide. nih.gov

One particular study highlighted a pyrazole derivative, designated as Pyrazole 3b, which was the most effective among twenty derivatives tested against Aspergillus niger and Aspergillus flavus. nih.gov This compound exhibited 100% antifungal activity at concentrations of 500 and 1000 μg/ml. nih.gov Another class of derivatives, 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides, has also shown broad-spectrum antifungal activity. A specific compound from this class, Y13, was particularly effective against Gibberella zeae, Botryosphaeria dothidea, Fusarium prolifeatum, and Fusarium oxysporum. The proposed mechanism for Y13's activity against G. zeae involves the disruption of the fungal cell membrane.

Interactive Data Table: Antifungal Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassFungal StrainKey FindingReference(s)
Cycloadducts–pyrazolesCorynespora cassiicolaExhibited fungicidal activity. nih.gov
Isoxazolol pyrazole carboxylateRhizoctonia solaniDemonstrated good inhibition. nih.gov
Pyrazole-thiazole carboxamidesR. cerealisShowed superior in vitro activity compared to thifluzamide. nih.gov
Pyrazole 3bA. niger, A. flavusWas the most effective of 20 derivatives tested. nih.gov
Compound Y13G. zeae, B. dothidea, etc.Displayed excellent and broad-spectrum in vitro activity.

Antibacterial Activity:

The pyrazole nucleus is a key component in various compounds with antibacterial properties. nih.gov These derivatives have been shown to act on different metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov For example, pyrazole-thiazole hybrids with a hydrazone moiety have demonstrated potent antimicrobial effects, with some showing activity against Staphylococcus aureus and Klebsiella planticola. nih.gov

In other studies, thiazolidinone-clubbed pyrazoles have been identified as moderate antibacterial agents against Escherichia coli. nih.gov Furthermore, imidazo-pyridine substituted pyrazoles have shown potent, broad-spectrum antibacterial activity, in some cases exceeding that of the established antibiotic ciprofloxacin (B1669076) in in-vitro tests. nih.gov A series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were synthesized, with one compound in particular, 3h, showing notable activity against Bacillus subtilis, S. aureus, and Pseudomonas fluorescens. researchgate.net

Interactive Data Table: Antibacterial Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassBacterial Strain(s)Minimum Inhibitory Concentration (MIC) / Key FindingReference(s)
Pyrazole-thiazole hybridsS. aureus, K. planticolaMIC values ranging from 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov
Thiazolidinone-clubbed pyrazolesE. coliReported as moderate antibacterial agents with an MIC of 16 μg/ml. nih.gov
Imidazo-pyridine substituted pyrazolesBroad-spectrumDemonstrated better in vitro activity than ciprofloxacin. nih.gov
Compound 3hB. subtilis, S. aureus, P. fluorescensDisplayed activity with MICs of 0.39, 0.78, and 1.562 μg/mL, respectively. researchgate.net

Anticancer Activity:

Pyrazole derivatives are also a subject of interest in oncology research due to their potential to inhibit the growth of cancer cells. srrjournals.com The mechanism of action for some of these compounds is believed to be the inhibition of enzymes that are crucial for cell division. srrjournals.com Certain pyrazole derivatives, when linked to other chemical groups like pyrimidine, carboxyhydrazide, or ferrocene, have shown particular efficacy against lung carcinoma cell lines such as A549. srrjournals.com

In more specific examples, derivatives of 1,3-diphenyl-1H-pyrazoles that also contain a benzimidazole (B57391) group have been shown to significantly halt the proliferation of cancer cells, with some compounds outperforming the standard chemotherapy drug 5-fluorouracil. researchgate.net These compounds were potent against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. researchgate.net Additionally, novel pyrazole-oxindole conjugates have been developed that effectively inhibit the growth of HeLa, A549, MCF-7, and DU-145 (prostate) cancer cell lines. researchgate.net

Interactive Data Table: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 / Key FindingReference(s)
Pyrazole derivatives with pyrimidine, etc.A549 (Lung)Found to be effective against this cell line. srrjournals.com
1,3-diphenyl-1H-pyrazoles with benzimidazoleA549, HeLa, MCF-7Showed potent cytotoxicity with IC50 values from 0.83–1.81 µM. researchgate.net
Pyrazole-oxindole conjugatesHeLa, A549, MCF-7, DU-145Effectively inhibited cell growth with IC50 values from 2.4–9.3 µM. researchgate.net

Enzymatic Activity Assays for Target Validation

To understand the mechanisms behind the observed biological effects, researchers often conduct enzymatic activity assays. These assays help to identify the specific molecular targets of a compound.

For antibacterial pyrazole derivatives, a key target that has been identified is DNA gyrase, an enzyme essential for bacterial DNA replication. For instance, a 4-bromo-pyrazole derivative was found to strongly inhibit the DNA gyrase from both S. aureus and B. subtilis with IC50 values of 0.25 and 0.18 μg/mL, respectively. researchgate.net Another study focusing on 4,5-dihydropyrazole derivatives also identified a potent inhibitor of B. subtilis and S. aureus DNA gyrase, with an IC50 of 0.125 μg/mL. researchgate.net

In the realm of anticancer research, pyrazole derivatives have been investigated for their effects on enzymes involved in cell cycle regulation and apoptosis. Pyrazole-indole hybrids, for example, have been studied for their activity against enzymes such as caspase-3, Bcl-2, Bax, and cyclin-dependent kinase 2 (CDK-2). nih.gov Molecular modeling studies have suggested that these compounds may bind to the active site of CDK-2, an enzyme that plays a critical role in cell cycle progression. nih.gov Furthermore, some pyrazole derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

Interactive Data Table: Enzymatic Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassEnzyme TargetIC50 / Key FindingReference(s)
4-bromo-pyrazole derivativeS. aureus & B. subtilis DNA gyraseShowed strong inhibition with IC50s of 0.25 and 0.18 μg/mL. researchgate.net
4,5-dihydropyrazole derivativeB. subtilis & S. aureus DNA gyraseDemonstrated potent inhibition with an IC50 of 0.125 μg/mL. researchgate.net
Pyrazole-indole hybridsCyclin-dependent kinase 2 (CDK-2)Suggested to bind to the active pocket of the enzyme. nih.gov
1-thiocarbamoyl pyrazole derivativesMonoamine oxidase B (MAO-B)Identified as promising inhibitors. nih.gov

Applications in Advanced Materials Science and Agrochemical Research

Utilization as Building Blocks in the Synthesis of More Complex Molecules and Advanced Structures

The presence of a bromine atom on the pyrazole (B372694) ring of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole makes it a valuable precursor for the construction of more intricate molecular architectures. ontosight.ai This halogen atom is susceptible to a variety of substitution reactions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai

One notable application is in the synthesis of fused heterocyclic systems. For instance, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a closely related derivative, serves as a key starting material for the efficient one-pot synthesis of variously functionalized pyrazolo[3,4-c]pyrazoles. rsc.org This process involves the reaction with substituted aromatic hydrazines followed by a C-N Ullmann-type cross-coupling reaction. rsc.org The resulting bipyrazole scaffold can be further modified through chemoselective bromination and subsequent Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of the bromo-pyrazole moiety as a versatile synthetic handle. rsc.org

The reactivity of the bromine atom allows for its participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring, leading to the creation of novel compounds with potentially interesting biological or material properties. mdpi.com The ability to systematically modify the pyrazole core through such reactions underscores the importance of this compound as a foundational building block in synthetic chemistry. ontosight.aimdpi.com

Pyrazole Derivatives in Agrochemical Development (e.g., Fungicides)

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic ring. mdpi.com Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. mdpi.com The fungicidal activity of pyrazole-containing compounds is particularly noteworthy, with many acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial class of fungicides that disrupt the fungal respiratory chain. mdpi.com

While specific fungicidal data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule are found in known active compounds. The cyclopropyl (B3062369) group, for instance, is a feature in some pyrazole derivatives that have been investigated for their effects on photosynthetic electron transport, a target for some herbicides. nih.gov Furthermore, the synthesis of novel pyrazole-based antimicrobial agents often involves the incorporation of a cyclopropyl moiety, which has been shown to contribute to their biological activity. nih.govresearchgate.net

Research into pyrazole carboxamides has yielded a number of potent fungicides. doaj.org The design and synthesis of novel pyrazole derivatives for fungicidal applications is an active area of research, with studies exploring the impact of various substituents on the pyrazole ring to enhance efficacy against a range of plant pathogens. mdpi.comdoaj.org The presence of both a halogen and a cyclopropyl group on the pyrazole ring of this compound suggests its potential as a scaffold or intermediate in the development of new fungicidal agents.

Integration into Polymeric and Supramolecular Architectures

The pyrazole moiety is increasingly being incorporated into the design of advanced polymers and supramolecular structures due to its unique coordination properties and ability to participate in non-covalent interactions. ias.ac.in Pyrazole-containing polymers have been investigated for a variety of applications, including as materials with high thermal stability and as supports for catalysts. rsc.org

The integration of pyrazole units into porous organic polymers (POPs) has been shown to bestow new functionalities, such as enhanced iodine capture performance. rsc.org The nitrogen atoms within the pyrazole ring can act as coordination sites for metal ions, making pyrazole-functionalized polymers suitable for applications in catalysis and separation processes. ias.ac.in For example, the use of pyrazoles as ligands can significantly enhance the catalytic activity of metal complexes in polymerization reactions, such as the ring-opening polymerization of L-lactide. researchgate.net

Contributions to Dye Chemistry and Optoelectronic Materials

Pyrazole derivatives have garnered significant interest in the field of materials science, particularly in the development of fluorescent dyes and optoelectronic materials. nih.gov The pyrazole ring, when appropriately substituted, can form the core of highly fluorescent molecules with desirable photophysical properties, such as high quantum yields and good photostability. nih.gov

The synthesis of novel heterocyclic dyes often utilizes pyrazole derivatives as key intermediates. arabjchem.org For example, diazotized 5-aminopyrazoles can be coupled with various aromatic compounds to produce a range of azo dyes with applications in the textile industry. arabjchem.org The electronic properties of the pyrazole ring can be tuned by the introduction of different substituents, which in turn influences the color and performance of the resulting dyes. arabjchem.org

Future Directions and Research Perspectives for 4 Bromo 5 Cyclopropyl 1 Methyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives, including 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, has traditionally relied on methods that can involve harsh conditions, hazardous reagents, and environmentally detrimental solvents. benthamdirect.com The future of synthesizing this compound lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net Research is increasingly focused on developing synthetic pathways that are not only efficient and high-yielding but also atom-economical, energy-efficient, and environmentally benign. nih.govresearchgate.net

Key areas for future development include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, thus minimizing waste. benthamdirect.comresearchgate.net

Use of Green Solvents and Catalysts: Replacing traditional organic solvents with water, glycerol-water mixtures, or ionic liquids can drastically reduce the environmental impact of the synthesis. benthamdirect.comnih.gov Similarly, employing recyclable, non-toxic bio-organic, or heterogeneous catalysts is a critical aspect of sustainable synthesis. nih.govresearchgate.net

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces solvent use and waste generation. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, leading to more efficient and reproducible synthetic processes.

These modern approaches stand in contrast to conventional methods, offering a more sustainable path for the production of pyrazole derivatives.

FeatureConventional Synthetic MethodsSustainable Synthetic Routes
Solvents Often use hazardous organic solventsEmploys green solvents (e.g., water, ethanol) or solvent-free conditions benthamdirect.com
Energy Input High temperatures, long reaction timesMicrowave or ultrasonic irradiation for rapid heating researchgate.net
Catalysts Often use stoichiometric, non-recyclable reagentsRecyclable, non-toxic bio-organic or heterogeneous catalysts nih.gov
Efficiency Multi-step synthesis with intermediate isolationOne-pot, multi-component reactions researchgate.net
Waste Generation Higher levels of hazardous wasteReduced waste through atom economy and recyclable materials researchgate.net

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and biological interactions. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used for structural confirmation, future research will leverage more advanced and integrated approaches. rsc.orgmdpi.comnih.gov

Future perspectives in characterization include:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding its physical properties and for structure-based drug design. nih.govmdpi.com

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are becoming indispensable. eurasianjournals.com DFT can be used to predict and corroborate experimental spectroscopic data (IR, NMR), calculate electronic properties like molecular orbital energies and dipole moments, and explore conformational landscapes. rsc.orgeurasianjournals.com

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for unequivocally assigning proton and carbon signals, especially for more complex analogues.

Raman Spectroscopy: This technique can provide complementary vibrational information to IR spectroscopy and is particularly useful for studying functional groups within the molecule. rsc.org

By combining experimental data with high-level computational models, a more complete and detailed picture of the molecule's structure and properties can be achieved.

TechniqueInformation ProvidedApplication to this compound
¹H and ¹³C NMR Provides information on the chemical environment of hydrogen and carbon atoms, confirming the carbon skeleton and substitution pattern. mdpi.comConfirms the presence and connectivity of the methyl, cyclopropyl (B3062369), and pyrazole ring protons and carbons.
Infrared (IR) Spectroscopy Identifies characteristic vibrations of functional groups. nih.govDetects C-H, C-N, C=C, and C-Br stretching and bending vibrations.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern. mdpi.comConfirms the molecular formula (C₈H₁₁BrN₂) and provides structural clues from fragmentation.
X-ray Crystallography Provides precise 3D atomic coordinates, bond lengths, and angles in the solid state. mdpi.comElucidates the exact spatial arrangement of the atoms and intermolecular packing forces.
Density Functional Theory (DFT) Computes theoretical spectroscopic data, electronic structure, and reactivity descriptors. rsc.orgeurasianjournals.comCorroborates experimental spectra and predicts properties like dipole moment and reactivity sites.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The fields of drug discovery and materials science are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). researchgate.netnih.gov For a compound like this compound, these computational tools offer a powerful approach to accelerate the design of new analogues and predict their biological activities. researchgate.net

Future research directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of known pyrazole derivatives to build QSAR models. researchgate.net These models can then predict the biological activity of novel, yet-to-be-synthesized compounds based on their molecular descriptors.

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based structures with optimized properties. researchgate.net These models explore the vast chemical space to propose molecules that are predicted to have high affinity for a specific biological target and favorable pharmacokinetic properties.

Predictive Modeling for Physicochemical Properties: AI can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. researchgate.net This allows researchers to prioritize the synthesis of compounds with a higher likelihood of success.

Deep Learning for Target Prediction: Deep learning models can analyze the structure of a compound and predict its potential biological targets, helping to identify new therapeutic applications. nih.gov

By leveraging AI and ML, the traditional, often slow and costly, cycle of design-synthesis-testing can be made significantly more efficient and targeted. explorationpub.com

Machine Learning ApplicationDescriptionRelevance to Pyrazole Derivatives
QSAR Modeling Develops statistical models linking molecular structure to biological activity. researchgate.netPredicts the potential efficacy of new this compound analogues as, for instance, anti-inflammatory or anticancer agents.
Generative Models AI algorithms that create novel molecular structures with desired properties.Designs new pyrazole compounds optimized for binding to a specific protein target.
Target Prediction Uses deep learning to identify the most likely protein targets for a given small molecule. nih.govSuggests potential therapeutic uses for this compound by identifying its biological targets.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds.Filters out pyrazole derivatives with predicted poor pharmacokinetic or toxicity profiles early in the discovery process.

Expanding the Scope of Biological Target Identification and Mechanistic Elucidation for Therapeutic Development (excluding clinical trials)

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comresearchgate.net A key future direction for this compound is the systematic exploration of its biological targets to uncover its therapeutic potential.

Prospective research efforts will focus on:

Target Identification: Employing modern chemical biology techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP) to identify the specific proteins that this compound binds to within cells.

In Silico Target Fishing and Molecular Docking: Computational methods can screen the structure of the compound against libraries of known protein structures to predict potential binding partners. researchgate.net Molecular docking can then be used to model the precise binding interactions at the atomic level, guiding further optimization.

Mechanistic Studies: Once a target is identified, detailed biochemical and cell-based assays are required to elucidate the mechanism of action. For example, if the target is an enzyme, studies would determine the mode of inhibition (e.g., competitive, non-competitive). If it is a receptor, downstream signaling pathways would be investigated.

Exploration of New Therapeutic Areas: Given the broad bioactivity of pyrazoles, research should not be limited to known activities. nih.govglobalresearchonline.net Screening this compound against a diverse range of disease models could reveal novel therapeutic applications. For instance, many pyrazole derivatives have shown potential as inhibitors of targets like cyclooxygenase (COX) enzymes or various protein kinases. mdpi.comfrontiersin.org

Understanding the specific molecular targets and mechanisms is crucial for the rational development of this compound into a potential therapeutic agent.

Research ApproachObjectiveExample for Pyrazole Derivatives
Molecular Docking Computationally predicts the binding mode and affinity of a ligand to a protein target. researchgate.netSimulating the binding of this compound to the active site of COX-2 or EGFR kinase. mdpi.comnih.gov
Enzymatic Assays Measures the effect of a compound on the activity of a specific enzyme in vitro. mdpi.comQuantifying the inhibition of kinase activity in the presence of the compound to determine its potency (IC₅₀).
Cell-Based Assays Evaluates the effect of a compound on cellular processes, such as proliferation, apoptosis, or signaling pathways. nih.govAssessing the ability of the compound to inhibit the growth of cancer cell lines.
Affinity Chromatography Uses an immobilized form of the compound to capture its binding partners from cell lysates.Identifying previously unknown protein targets of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazides or through halogenation of precursor pyrazoles. For example, cyclization using phosphorus oxychloride at 120°C has been employed for structurally similar pyrazole derivatives . Bromination steps often require controlled stoichiometry to avoid over-halogenation, with yields optimized by monitoring reaction time and temperature (e.g., 72–79°C for analogous bromopyrazoles) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC (>98% purity verification) .
  • IR spectroscopy to confirm functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .
  • NMR for regiochemical assignment (e.g., distinguishing between N-methyl and cyclopropyl proton environments) .

Q. What safety protocols are critical when handling brominated pyrazoles?

  • Methodological Answer : Key precautions include:

  • Use of fume hoods and PPE to mitigate inhalation/contact risks.
  • Storage in dry, ventilated areas away from oxidizers (due to bromine’s reactivity) .
  • Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on pyrazole reaction datasets can further narrow parameter spaces .

Q. What strategies resolve contradictions in biological activity data for brominated pyrazoles?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Structural analogs : Subtle substituent changes (e.g., cyclopropyl vs. phenyl groups) alter steric/electronic profiles .
  • Assay conditions : Standardize protocols (e.g., MIC testing at pH 7.4) and validate via dose-response curves .
  • Crystallography : X-ray structures (e.g., PDB) clarify binding modes versus theoretical predictions .

Q. How can statistical experimental design improve reaction scalability?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize variables:

  • Factors : Temperature, catalyst loading, bromine equivalents.
  • Response surfaces : Maximize yield while minimizing byproducts (e.g., di-brominated impurities) .
  • Case Study : A 3² factorial design reduced synthesis steps for a related pyrazole from 4 to 2, achieving 89% yield .

Q. What role does the cyclopropyl group play in modulating this compound’s reactivity?

  • Methodological Answer : Cyclopropyl’s ring strain enhances electrophilicity at the pyrazole’s 5-position, facilitating nucleophilic substitutions (e.g., Suzuki couplings). Comparative studies with isopropyl analogs show 10–15% higher reactivity in cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.